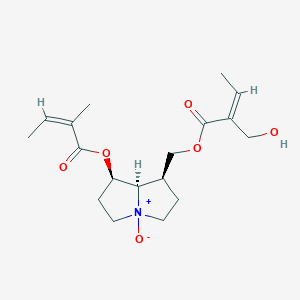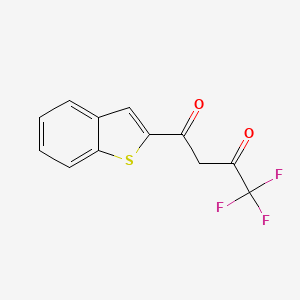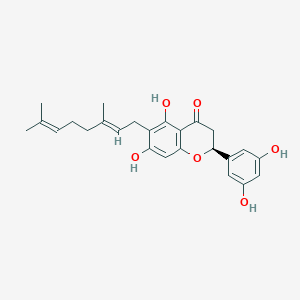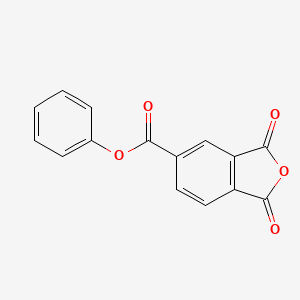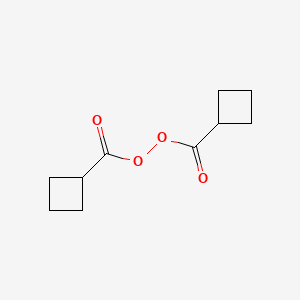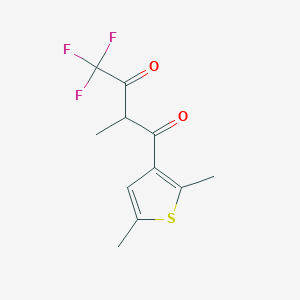
1-(2,5-Dimethylthiophen-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethylthiophen-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylthiophen-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dimethylthiophene with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Dimethylthiophen-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature.
Reduction: NaBH4, LiAlH4, ethanol or ether as solvent, low temperature.
Substitution: Halogens (e.g., bromine), nitro groups (e.g., nitric acid), Lewis acids (e.g., AlCl3), anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethylthiophen-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethylthiophen-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,5-Dimethylthiophen-3-yl)ethan-1-one: A simpler thiophene derivative with similar structural features but lacking the trifluoromethyl and carbonyl groups.
1-(2,5-Dimethylthiophen-3-yl)-2-methylpropan-1-one: Another thiophene derivative with a different substitution pattern on the butane backbone.
Uniqueness
1-(2,5-Dimethylthiophen-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its potential as a pharmaceutical lead compound. Additionally, the trifluoromethyl group can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and development.
Eigenschaften
CAS-Nummer |
317-44-2 |
|---|---|
Molekularformel |
C11H11F3O2S |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
1-(2,5-dimethylthiophen-3-yl)-4,4,4-trifluoro-2-methylbutane-1,3-dione |
InChI |
InChI=1S/C11H11F3O2S/c1-5-4-8(7(3)17-5)9(15)6(2)10(16)11(12,13)14/h4,6H,1-3H3 |
InChI-Schlüssel |
MUANZXAIUMTQTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C)C(=O)C(C)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxa-8-azoniaspiro[4.5]decane](/img/structure/B14752072.png)
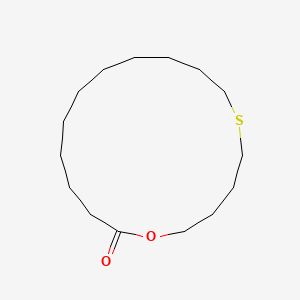
![3-[2-[(1E,3E,5E)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B14752077.png)
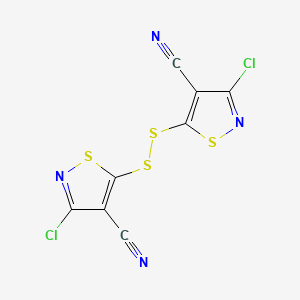
![2-[2-(2-Piperazinyl)pentyl]benzoic acid](/img/structure/B14752096.png)

